Isovaleraldehyde
Isovaleraldehyde
Isovaleraldehyde is one of the flavor compounds identified in wheat, corn-grits and tequila.
Isovaleraldehyde is an attractant and its interaction with zoospores of the fungus Phytophthora palmivora has been studied by binding techniques.
3-Methylbutanal, also known as isovaleraldehyde or iso-C4H9CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Methylbutanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutanal has been detected in most biofluids, including feces, cerebrospinal fluid, saliva, and blood. 3-Methylbutanal exists in all eukaryotes, ranging from yeast to humans. 3-Methylbutanal is an aldehydic, chocolate, and ethereal tasting compound that can be found in a number of food items such as kombu, allspice, carrot, and brazil nut. This makes 3-methylbutanal a potential biomarker for the consumption of these food products. 3-Methylbutanal has been found to be associated with the diseases known as hepatic encephalopathy; 3-methylbutanal has also been linked to the inborn metabolic disorders including celiac disease.
3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite.
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999)
Isovaleraldehyde is an attractant and its interaction with zoospores of the fungus Phytophthora palmivora has been studied by binding techniques.
3-Methylbutanal, also known as isovaleraldehyde or iso-C4H9CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Methylbutanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutanal has been detected in most biofluids, including feces, cerebrospinal fluid, saliva, and blood. 3-Methylbutanal exists in all eukaryotes, ranging from yeast to humans. 3-Methylbutanal is an aldehydic, chocolate, and ethereal tasting compound that can be found in a number of food items such as kombu, allspice, carrot, and brazil nut. This makes 3-methylbutanal a potential biomarker for the consumption of these food products. 3-Methylbutanal has been found to be associated with the diseases known as hepatic encephalopathy; 3-methylbutanal has also been linked to the inborn metabolic disorders including celiac disease.
3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite.
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
590-86-3
VCID:
VC20876936
InChI:
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
SMILES:
CC(C)CC=O
Molecular Formula:
C5H10O
(CH3)2CHCH2CHO
C5H10O
(CH3)2CHCH2CHO
C5H10O
Molecular Weight:
86.13 g/mol
Isovaleraldehyde
CAS No.: 590-86-3
Cat. No.: VC20876936
Molecular Formula: C5H10O
(CH3)2CHCH2CHO
C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isovaleraldehyde is one of the flavor compounds identified in wheat, corn-grits and tequila. Isovaleraldehyde is an attractant and its interaction with zoospores of the fungus Phytophthora palmivora has been studied by binding techniques. 3-Methylbutanal, also known as isovaleraldehyde or iso-C4H9CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Methylbutanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutanal has been detected in most biofluids, including feces, cerebrospinal fluid, saliva, and blood. 3-Methylbutanal exists in all eukaryotes, ranging from yeast to humans. 3-Methylbutanal is an aldehydic, chocolate, and ethereal tasting compound that can be found in a number of food items such as kombu, allspice, carrot, and brazil nut. This makes 3-methylbutanal a potential biomarker for the consumption of these food products. 3-Methylbutanal has been found to be associated with the diseases known as hepatic encephalopathy; 3-methylbutanal has also been linked to the inborn metabolic disorders including celiac disease. 3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite. Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999) |
|---|---|
| CAS No. | 590-86-3 |
| Molecular Formula | C5H10O (CH3)2CHCH2CHO C5H10O |
| Molecular Weight | 86.13 g/mol |
| IUPAC Name | 3-methylbutanal |
| Standard InChI | InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 |
| Standard InChI Key | YGHRJJRRZDOVPD-UHFFFAOYSA-N |
| SMILES | CC(C)CC=O |
| Canonical SMILES | CC(C)CC=O |
| Boiling Point | 198.5 °F at 760 mm Hg (USCG, 1999) 92.5 °C |
| Colorform | Colorless liquid |
| Flash Point | 55 °F (est.) (USCG, 1999) 48 °F (9 °C) open cup -3 °C c.c. |
| Melting Point | -60 °F (USCG, 1999) -51.0 °C Fp -51 ° -51 °C -51°C |
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